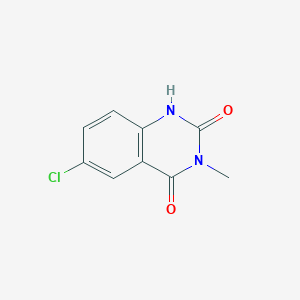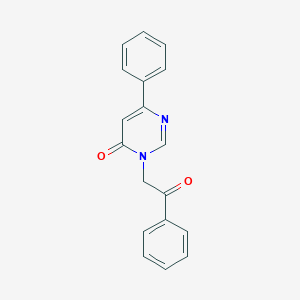
1-(2-chlorophenyl)-4-(2-methylpropyl)-1,2,3,4-tetrahydropyrazine-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorophenyl)-4-(2-methylpropyl)-1,2,3,4-tetrahydropyrazine-2,3-dione (CPT-1) is a synthetic compound that has been used in a variety of scientific research applications. CPT-1 is a heterocyclic compound that contains two nitrogen atoms and a chlorine atom in its structure. It is a colorless solid that is soluble in organic solvents and has a melting point of approximately 147°C. The compound is produced by the condensation of 2-chlorophenylacetonitrile with 2-methylpropylhydrazine. CPT-1 has been used in studies of the biochemical and physiological effects of various drugs and in laboratory experiments for the synthesis of new compounds.
科学研究应用
1-(2-chlorophenyl)-4-(2-methylpropyl)-1,2,3,4-tetrahydropyrazine-2,3-dione has been used in a variety of scientific research applications. It has been studied as a potential drug target for the treatment of various diseases and conditions, including cancer, inflammation, and metabolic disorders. It has also been used in laboratory experiments for the synthesis of new compounds. In addition, this compound has been used in studies of the biochemical and physiological effects of various drugs.
作用机制
1-(2-chlorophenyl)-4-(2-methylpropyl)-1,2,3,4-tetrahydropyrazine-2,3-dione has been studied for its potential as a drug target for the treatment of various diseases and conditions. The mechanism of action of this compound is not yet fully understood, but it is believed to involve the inhibition of certain enzymes involved in the metabolism of various drugs. In addition, this compound may also act as an agonist or antagonist of certain receptors, such as the serotonin receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of laboratory experiments. In general, this compound has been found to have a variety of effects on the body, including the inhibition of certain enzymes involved in the metabolism of various drugs, the activation of certain receptors, and the modulation of cell signaling pathways. In addition, this compound has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties.
实验室实验的优点和局限性
1-(2-chlorophenyl)-4-(2-methylpropyl)-1,2,3,4-tetrahydropyrazine-2,3-dione has several advantages for use in laboratory experiments. It is a relatively inexpensive compound to synthesize, and it can be used in a variety of experiments. In addition, this compound has been found to have a variety of effects on the body, making it a useful compound for studying the biochemical and physiological effects of various drugs. However, this compound also has some limitations. It is not yet fully understood how it works, and it has not been approved for use in humans.
未来方向
The potential of 1-(2-chlorophenyl)-4-(2-methylpropyl)-1,2,3,4-tetrahydropyrazine-2,3-dione as a drug target for the treatment of various diseases and conditions is still being explored. Future research should focus on the mechanism of action of this compound and its effects on the body. In addition, further studies should be conducted to determine the efficacy of this compound in the treatment of various diseases and conditions. Finally, further studies should be conducted to explore the potential of this compound as a tool for the synthesis of new compounds.
合成方法
1-(2-chlorophenyl)-4-(2-methylpropyl)-1,2,3,4-tetrahydropyrazine-2,3-dione is synthesized by the condensation of 2-chlorophenylacetonitrile with 2-methylpropylhydrazine. This reaction is carried out in an organic solvent such as dichloromethane or ethyl acetate, and is usually performed at a temperature of 70-80°C. The reaction is catalyzed by a base such as potassium carbonate or sodium hydroxide. The reaction is complete when the desired product is isolated and purified by recrystallization.
属性
IUPAC Name |
1-(2-chlorophenyl)-4-(2-methylpropyl)pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-10(2)9-16-7-8-17(14(19)13(16)18)12-6-4-3-5-11(12)15/h3-8,10H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMTXJCKWXSBQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CN(C(=O)C1=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]-1-(2-phenylethyl)urea](/img/structure/B6574809.png)


![3-[(3,5-dimethoxyphenyl)methyl]-6-(4-fluorophenyl)-3,4-dihydropyrimidin-4-one](/img/structure/B6574837.png)
![2-(4-chlorophenoxy)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide](/img/structure/B6574851.png)
![2-(naphthalen-1-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide](/img/structure/B6574852.png)
![N'-(4-acetamidophenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide](/img/structure/B6574855.png)
![2-[4-(2-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetonitrile](/img/structure/B6574873.png)
![2-[4-(3-chlorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6574877.png)
![2-[4-(2-ethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B6574884.png)
![5,6-dimethyl-1-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-1,3-benzodiazole](/img/structure/B6574894.png)
![2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-methylacetamide](/img/structure/B6574909.png)
![2-[4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B6574917.png)
![4-cyclopropyl-1-(3,4-dimethylphenyl)-6-methyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B6574922.png)
